4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-hydroxypropyl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(3-HYDROXYPROPYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a hydroxypropyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(3-HYDROXYPROPYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps. The process begins with the preparation of the pyrrole core, followed by the introduction of the fluorobenzoyl group, the hydroxypropyl group, and the pyridyl group. Each step requires specific reagents and conditions to ensure the correct functional groups are added in the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(3-HYDROXYPROPYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while substitution of the fluorine atom could result in a variety of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(3-HYDROXYPROPYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. The specific pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and fluorobenzoyl-containing molecules. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their biological activities .
Uniqueness
What sets 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(3-HYDROXYPROPYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE apart is its combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C19H17FN2O4 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17FN2O4/c20-13-7-5-12(6-8-13)17(24)15-16(14-4-1-2-9-21-14)22(10-3-11-23)19(26)18(15)25/h1-2,4-9,16,23-24H,3,10-11H2/b17-15- |
InChI Key |
OPHGXMUGNCLVMF-ICFOKQHNSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCO |
Canonical SMILES |
C1=CC=NC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCO |
Origin of Product |
United States |
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